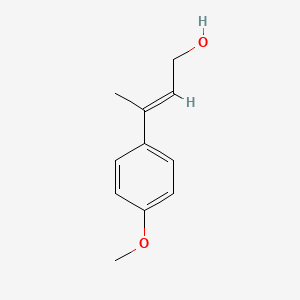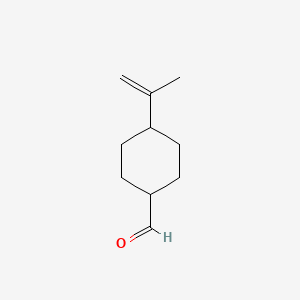
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound features an oxirane ring (epoxide) and a thienyl group, making it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester typically involves the reaction of 3-(2-thienyl)oxirane with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反应分析
Types of Reactions
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted alcohols and ethers.
科学研究应用
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Oxiranecarboxylic acid, 3-(2-furyl)-, 1-methylethyl ester: Similar structure but with a furan ring instead of a thienyl group.
Oxiranecarboxylic acid, 3-(2-phenyl)-, 1-methylethyl ester: Contains a phenyl group instead of a thienyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
140623-68-3 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC 名称 |
propan-2-yl 3-thiophen-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6(2)12-10(11)9-8(13-9)7-4-3-5-14-7/h3-6,8-9H,1-2H3 |
InChI 键 |
YKLYMRQUGLXOJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1C(O1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

